isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including compounds similar to isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate, often involves multi-step organic reactions. One approach includes the acid-catalyzed O, N-acyl migration processes, which have been utilized for synthesizing complex molecules that share structural similarities with the target compound (Yamamoto et al., 1999). Additionally, radical addition cascade cyclization has been employed to construct methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions, showcasing the versatility of synthetic methods available for such compounds (Zhang et al., 2018).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including this compound, is characterized by a complex arrangement of functional groups attached to the benzofuran core. Studies such as those by Choi et al. (2008), which focused on similar compounds, have revealed that these molecules interact through various non-covalent interactions, including C—H⋯π interactions and hydrogen bonds, highlighting the importance of these interactions in determining the molecular structure (Choi et al., 2008).
Chemical Reactions and Properties
Benzofuran derivatives are known for their diverse chemical reactivity, which includes nucleophilic displacement reactions and radical-induced cyclization. For instance, the solvolysis of certain benzofuran derivatives has been studied to understand their reaction mechanisms and the formation of various products through benzyloxy-group migration (Brimacombe & Ching, 1969). Additionally, the metal-free visible-light-induced oxidative cyclization reaction of 1,6-enynes and arylsulfinic acids leading to sulfonylated benzofurans represents another chemical property of this compound class, demonstrating the potential for green chemistry approaches in their synthesis (Wang et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The crystallographic analysis of similar compounds has shed light on the stabilizing interactions within the crystal lattice, such as π–π stacking and C—H⋯O hydrogen bonds, which are crucial for understanding the compound's behavior in different solvents and conditions (Choi et al., 2008; Choi et al., 2009).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO6S/c1-7(2)19-14(16)13-8(3)20-11-6-10(15)12(5-9(11)13)21-22(4,17)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMIQPTWHXSTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364523 | |
Record name | Propan-2-yl 6-bromo-5-[(methanesulfonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6239-54-9 | |
Record name | Propan-2-yl 6-bromo-5-[(methanesulfonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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